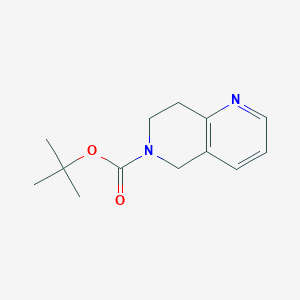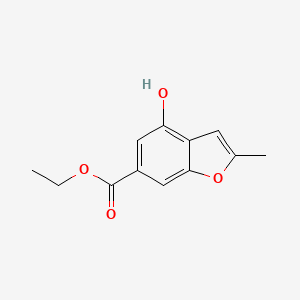
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate
Vue d'ensemble
Description
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate, also known as EHMC, is a synthetic organic compound used in various fields of research and industry. It has a linear formula of C12H12O4 .
Molecular Structure Analysis
The compound has a molecular weight of 220.22 g/mol. The InChI key is FUMIJABWOZOAAU-UHFFFAOYSA-N .Applications De Recherche Scientifique
Anti-tumor Activity
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate derivatives have been identified as potent anti-tumor agents. Studies have designed and synthesized derivatives like (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone (18m), which exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as anticancer agents due to their biological stability and expected longevity in the human body (Hayakawa et al., 2004).
Synthetic Methodologies
Research has focused on the synthesis of various benzofuran derivatives, including 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, demonstrating the versatility of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate in synthetic chemistry. These methodologies often involve direct thermal cyclization processes, offering insights into the structural elucidation of these compounds through techniques like NMR, ESI-MS, and X-ray diffraction (Mori et al., 2020).
Chemical Modification and Derivatives
Further studies have explored the chemical modification of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate to produce a range of derivatives. For instance, ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate was dehydrogenated to yield ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, which was then used to synthesize various hydrazides and hydrazones. These processes highlight the compound's utility in creating heterocyclic compounds with potential applications in medicinal chemistry (Shekarchi et al., 2003).
Optical and Electronic Applications
The compound has also found applications in the field of materials science, particularly in the development of optical and electronic devices. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives have been synthesized for use in HIV integrase projects, demonstrating the broader applicability of benzofuran derivatives in creating complex molecules with significant biological and technological relevance (Jentsch et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIJABWOZOAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467856 | |
| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate | |
CAS RN |
894779-28-3 | |
| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)
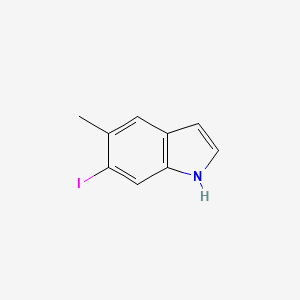
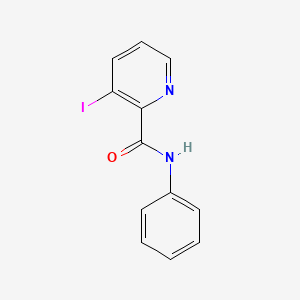

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
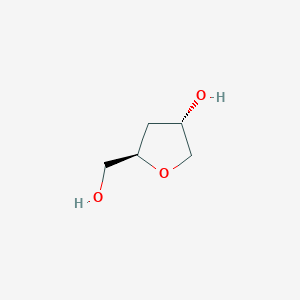
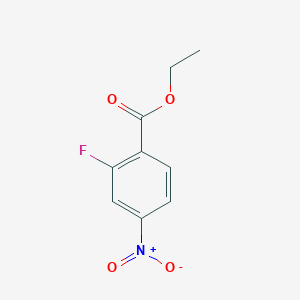

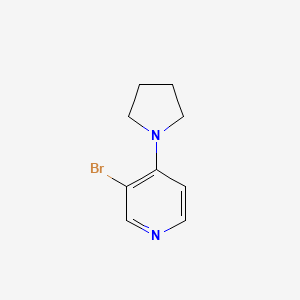
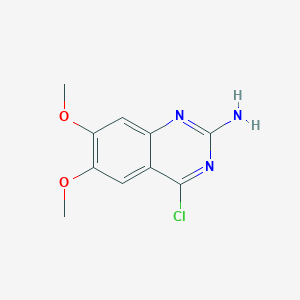
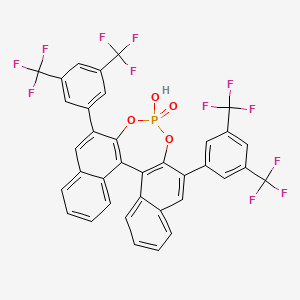
![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

